REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([OH:28])(=O)[CH2:21][CH2:22][C:23]([CH3:26])([CH3:25])[CH3:24].CC(C)(CCC)C(O)=O.C(C(C)(CC)C(O)=O)C.CC(C)(C(C)C)C(O)=O.P.C(Cl)(Cl)(Cl)[Cl:58]>O>[C:20]([Cl:58])(=[O:28])[CH2:21][CH2:22][C:23]([CH3:26])([CH3:25])[CH3:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(CCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
neoheptanoic anhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
while stirring over a 1 hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a hazy solution
|
Type
|
ADDITION
|
Details
|
A stirbar was added
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
CUSTOM
|
Details
|
topped with a N2 inlet/outlet, mechanical stirrer
|
Type
|
ADDITION
|
Details
|
The acid solution was added dropwise at room temperature
|
Type
|
CUSTOM
|
Details
|
No immediate reaction
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
STIRRING
|
Details
|
After stirring under N2 for an additional hour at room temperature
|
Type
|
CUSTOM
|
Details
|
the addition funnel was removed
|
Type
|
TEMPERATURE
|
Details
|
the contents of the flask were heated
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvent was removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled in a refrigerator for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
subsequently crushed with a spatula
|
Type
|
EXTRACTION
|
Details
|
extracted with 800 mL hexane for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator and high vacuum (at 50° C.)
|
Type
|
CUSTOM
|
Details
|
to give 200 g of a crude material
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the crude material
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |